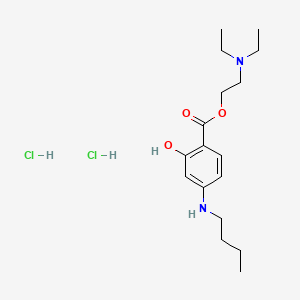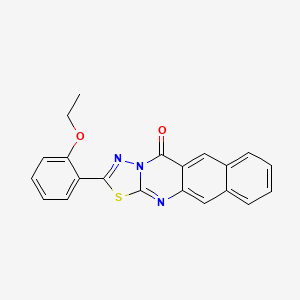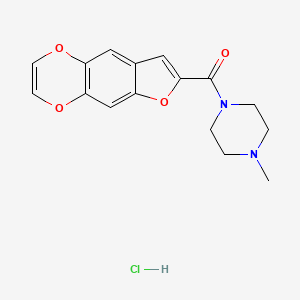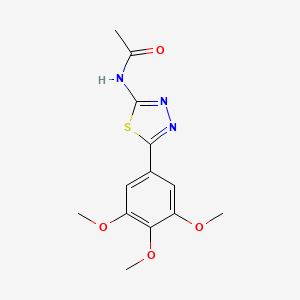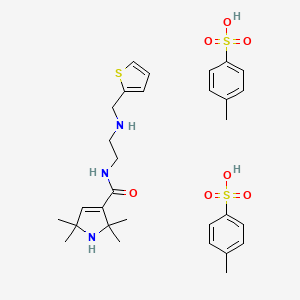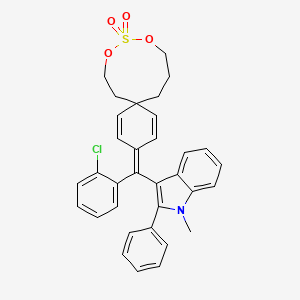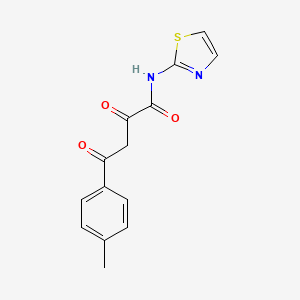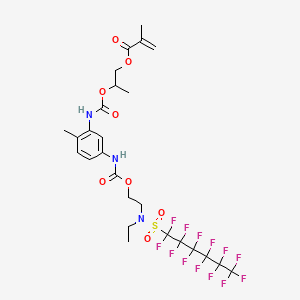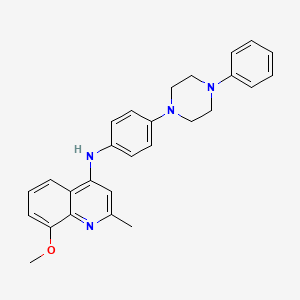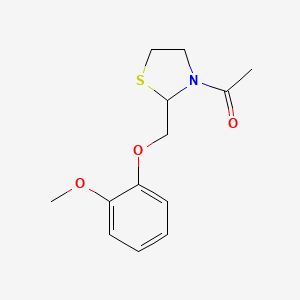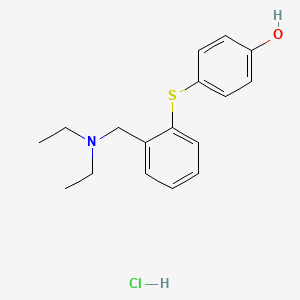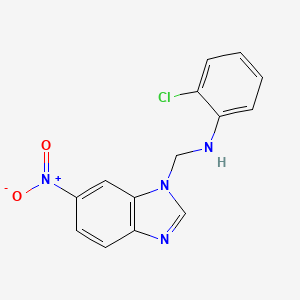
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- is a chemical compound with a complex structure that includes a benzimidazole core, a methanamine group, a chlorophenyl group, and a nitro group
准备方法
The synthesis of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halomethyl derivative of benzimidazole.
Attachment of Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic aromatic substitution reaction, where the benzimidazole derivative reacts with a chlorinated aromatic compound.
Nitration: The final step involves the nitration of the compound to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine or chlorophenyl groups can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with specific properties.
作用机制
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- can be compared with other similar compounds, such as:
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-bromo-: This compound has a bromine atom instead of a nitro group, which may result in different chemical and biological properties.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-methyl-: The presence of a methyl group instead of a nitro group can lead to variations in reactivity and biological activity.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-fluoro-: The substitution of a nitro group with a fluorine atom can affect the compound’s stability and interactions with molecular targets.
The uniqueness of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
属性
CAS 编号 |
103248-22-2 |
|---|---|
分子式 |
C14H11ClN4O2 |
分子量 |
302.71 g/mol |
IUPAC 名称 |
2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-3-1-2-4-12(11)16-8-18-9-17-13-6-5-10(19(20)21)7-14(13)18/h1-7,9,16H,8H2 |
InChI 键 |
BOFJCWUYKAOQCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




